3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile is a chemical compound that has garnered attention in various fields of research and industry This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile
- 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile
Comparison: Compared to similar compounds, 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different chemical reactivity, biological activity, and potential applications. For instance, the presence of the methanesulfonyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
3-(4-methylsulfonylpiperidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-20(18,19)13-5-7-16(8-6-13)14(17)12-4-2-3-11(9-12)10-15/h2-4,9,13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRXMKBWNXUFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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